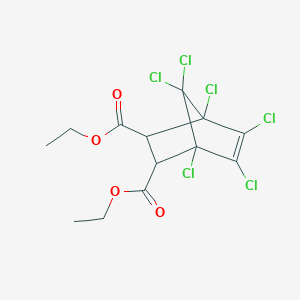

Chlorendic acid, diethyl ester

Übersicht

Beschreibung

Chlorendic acid, diethyl ester is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. It is a white crystalline substance that is soluble in organic solvents but insoluble in water. In

Wissenschaftliche Forschungsanwendungen

Chlorendic acid, diethyl ester has been studied for its potential applications in various scientific fields. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plants and insects. In medicine, it has been investigated for its potential as an anticancer agent and as a treatment for neurological disorders. In industry, it has been used as a flame retardant in plastics and textiles.

Wirkmechanismus

The mechanism of action of chlorendic acid, diethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the target organisms or cells. This leads to the disruption of various metabolic pathways and cellular processes, ultimately resulting in cell death.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects. In animals, it has been found to cause liver damage, kidney damage, and reproductive toxicity. In plants, it has been shown to inhibit photosynthesis and growth. In cells, it has been found to induce apoptosis and DNA damage.

Vorteile Und Einschränkungen Für Laborexperimente

Chlorendic acid, diethyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, it has several limitations as well. It is highly toxic and requires special handling and disposal procedures. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on chlorendic acid, diethyl ester. One area of interest is its potential as an anticancer agent. Several studies have shown that it has cytotoxic effects on cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is its potential as a treatment for neurological disorders. Preliminary studies have shown that it has neuroprotective effects, and further research could lead to the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, research on the environmental impact of this compound could lead to the development of safer and more sustainable alternatives for its various applications.

Synthesemethoden

Chlorendic acid, diethyl ester can be synthesized through the reaction of chlorendic anhydride with ethanol in the presence of a catalyst. The reaction produces a mixture of diethyl ester and monoethyl ester, which can be separated through fractional distillation. The purity of the final product can be improved through recrystallization.

Eigenschaften

IUPAC Name |

diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl6O4/c1-3-22-9(20)5-6(10(21)23-4-2)12(17)8(15)7(14)11(5,16)13(12,18)19/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIMVSZDTWROSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940713 | |

| Record name | Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1911-42-8 | |

| Record name | Chlorendic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorendic acid, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)

![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)

![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)